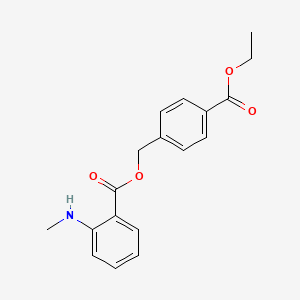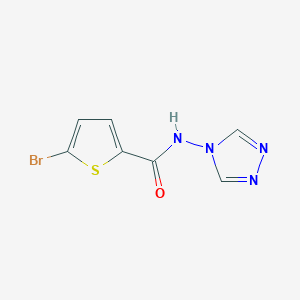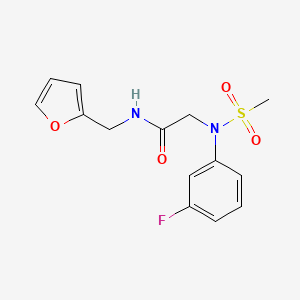![molecular formula C16H16N2O3S B5709756 N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide, also known as NSC768313, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of acrylamides and has been found to have potent anticancer and anti-inflammatory properties.
科学研究应用
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have potent anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In inflammation research, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders research, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
作用机制
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide exerts its therapeutic effects by modulating various signaling pathways in the cell. In cancer cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammatory cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurological cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have various biochemical and physiological effects in the cell. In cancer cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide induces DNA damage and inhibits cell proliferation. In inflammatory cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurological cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide reduces oxidative stress and inflammation and improves neuronal survival.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has several advantages and limitations for lab experiments. The advantages include its potent anticancer and anti-inflammatory properties, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide. These include further studies on its mechanism of action, its safety and efficacy in vivo, its potential use in combination therapy with other drugs, and its potential use in other diseases such as cardiovascular and metabolic disorders. Additionally, the development of more potent and selective analogs of N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide may lead to the discovery of new drugs with improved therapeutic properties.
合成方法
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide can be synthesized by the reaction of 4-(aminosulfonyl)benzylamine with ethyl 3-phenylacrylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide.
属性
IUPAC Name |
(E)-3-phenyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-22(20,21)15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)(H2,17,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPFOSDFJNOEML-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)


![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)